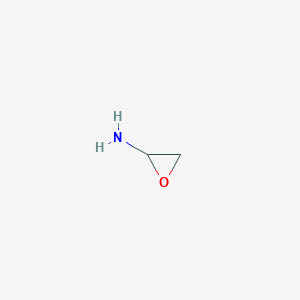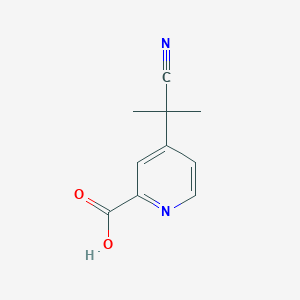
Oxiran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiran-2-amine can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Epichlorohydrin Reaction: Epichlorohydrin is reacted with ammonia or an amine in the presence of a base such as sodium hydroxide.
Ring-Opening of Epoxides: Another method involves the ring-opening of epoxides using amines.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring in this compound is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as carboxylic acids and alcohols.
Oxidation and Reduction: This compound can be oxidized to form corresponding oxirane derivatives or reduced to form amine derivatives.
Ring-Opening Reactions: The compound can participate in ring-opening reactions, leading to the formation of β-hydroxypropyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include carboxylic acids, alcohols, and amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
β-Hydroxypropyl Derivatives: Formed through ring-opening reactions with carboxylic acids.
Amine Derivatives: Produced through reduction reactions.
Scientific Research Applications
Oxiran-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxiran-2-amine involves its reactivity as an epoxide. The compound can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the development of drugs and other therapeutic agents . The molecular targets and pathways involved include enzymes and proteins that interact with the epoxide ring, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
Oxetane: Another member of the epoxide family, characterized by a four-membered ring.
Epichlorohydrin: A precursor to oxiran-2-amine, it also contains an epoxide ring and is used in similar applications.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: A compound with an oxirane ring and an indole moiety, used in the synthesis of biologically active molecules.
Uniqueness of this compound
This compound is unique due to its combination of an epoxide ring and an amine group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various compounds .
Properties
IUPAC Name |
oxiran-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c3-2-1-4-2/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYFDZPOVORIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598254 |
Source


|
| Record name | Oxiran-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54160-59-7 |
Source


|
| Record name | Oxiran-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one](/img/structure/B13892185.png)


![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)




![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)

![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)


![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
